molecular formula C7H6Cl2N2O2 B1426184 Ethyl 5,6-dichloropyrimidine-4-carboxylate CAS No. 1097250-57-1

Ethyl 5,6-dichloropyrimidine-4-carboxylate

Cat. No.: B1426184
CAS No.: 1097250-57-1
M. Wt: 221.04 g/mol
InChI Key: RJPGVCWUVPVWGX-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyrimidine ring and an ethyl ester group at the 4 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in ethanol . The process involves multiple steps, including protection of functional groups, cyclization, and substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol.

    Cyclization Reactions: These reactions often require the presence of a base and elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Ethyl 5,6-dichloropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
  • Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
  • 4,6-Dichloropyrimidine-5-carboxaldehyde

Uniqueness

Ethyl 5,6-dichloropyrimidine-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for research and industrial applications .

Properties

IUPAC Name

ethyl 5,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPGVCWUVPVWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727160
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097250-57-1
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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